molecular formula C7H10O5 B019872 Dimethyl 2-oxoglutarate CAS No. 13192-04-6

Dimethyl 2-oxoglutarate

Cat. No. B019872
CAS RN: 13192-04-6
M. Wt: 174.15 g/mol
InChI Key: TXIXSLPEABAEHP-UHFFFAOYSA-N
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Patent
US06833387B1

Procedure details

Phenyl hydrazine (5.7 ml), dimethyl 2-oxoglutarate (10 g) and acetic acid (1.0 ml) in methanol (100 ml) were heated at reflux for 1 hour, then concentrated in in vacuo. The crude hydrazone (13 g) was dissolved in saturated methanolic hydrochloric acid (350 ml) and heated to 75° C. for 16 hours with continual stirring. The reaction was diluted with water (200 ml) and extracted with dichloromethane. Combined organic extracts were washed with saturated aqueous sodium hydrogencarbonate solution, water, saturated aqueous sodium chloride solution and dried (MgSO4). The solvent was removed in vacuo to give a yellow crystalline solid (7.0 g); NMR d (CD3SOCD3) 3.59 (s, 3H), 3.83 (s, 3H), 4.12 (s, 2H), 7.06 (t, 1H), 7.26 (t, 1H), 7.41 (d, 1H), 7.63 (d, 1H), 11.76 (brs, 1H); M/z (−) 246 (M−H+).
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7]N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=[C:10]([CH2:15][CH2:16][C:17]([O:19][CH3:20])=[O:18])[C:11]([O:13][CH3:14])=[O:12].C(O)(=O)C>CO>[CH3:20][O:19][C:17]([C:16]1[NH:7][C:1]2[C:6]([C:15]=1[CH2:10][C:11]([O:13][CH3:14])=[O:12])=[CH:5][CH:4]=[CH:3][CH:2]=2)=[O:18]

Inputs

Step One
Name
Quantity
5.7 mL
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
10 g
Type
reactant
Smiles
O=C(C(=O)OC)CCC(=O)OC
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude hydrazone (13 g) was dissolved in saturated methanolic hydrochloric acid (350 ml)
ADDITION
Type
ADDITION
Details
The reaction was diluted with water (200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
Combined organic extracts were washed with saturated aqueous sodium hydrogencarbonate solution, water, saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1NC2=CC=CC=C2C1CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.